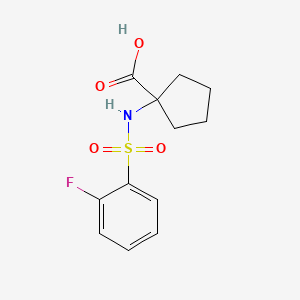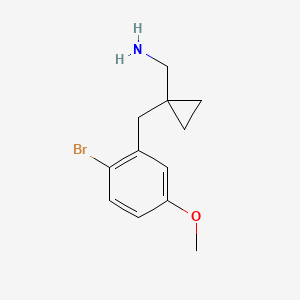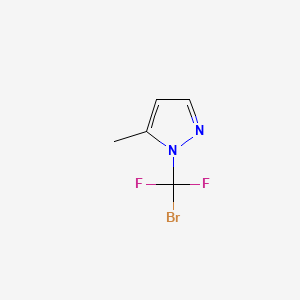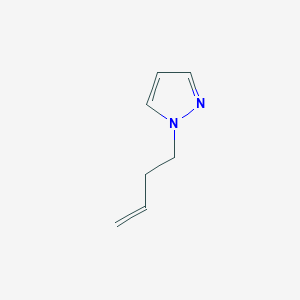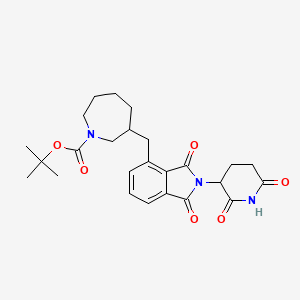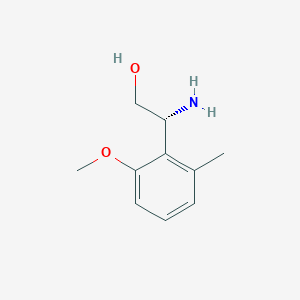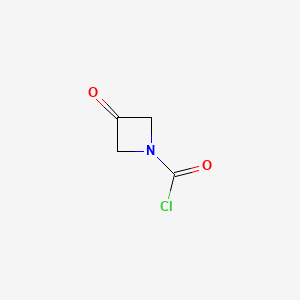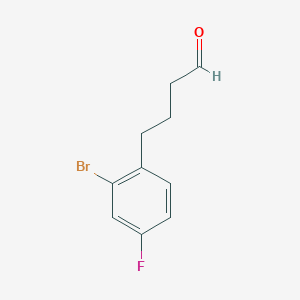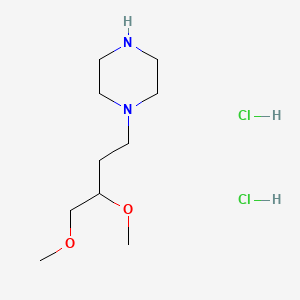
2-(3-Fluoropyridin-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoropyridin-2-yl)acetaldehyde is a fluorinated pyridine derivative with the molecular formula C7H6FNO and a molecular weight of 139.12 g/mol . This compound is part of a broader class of fluoropyridines, which are known for their unique chemical and biological properties due to the presence of a fluorine atom in the aromatic ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 3-aminopyridine followed by fluorination . Another approach is the Umemoto reaction, which uses a fluorinating reagent to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of fluoropyridines, including 2-(3-Fluoropyridin-2-yl)acetaldehyde, often relies on scalable and efficient synthetic routes. These methods may involve the use of high-pressure reactors and specialized fluorinating agents to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoropyridin-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-(3-Fluoropyridin-2-yl)acetic acid.
Reduction: 2-(3-Fluoropyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Fluoropyridin-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals and diagnostic agents.
Industry: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoropyridin-2-yl)acetaldehyde is primarily related to its ability to interact with biological molecules through its fluorine atom and aldehyde group. The fluorine atom can enhance the compound’s binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Fluoropyridine: Similar structure but with the fluorine atom in a different position, affecting its chemical properties.
4-Fluoropyridine: Another isomer with distinct reactivity due to the position of the fluorine atom.
Uniqueness
2-(3-Fluoropyridin-2-yl)acetaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propiedades
Fórmula molecular |
C7H6FNO |
|---|---|
Peso molecular |
139.13 g/mol |
Nombre IUPAC |
2-(3-fluoropyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4-5H,3H2 |
Clave InChI |
LBQKYMISHNQAST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CC=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B15313592.png)
